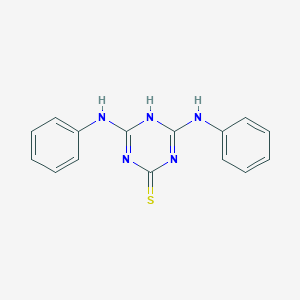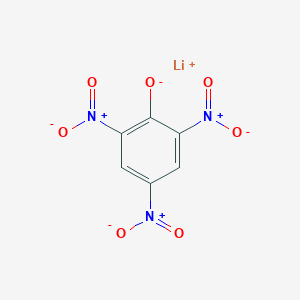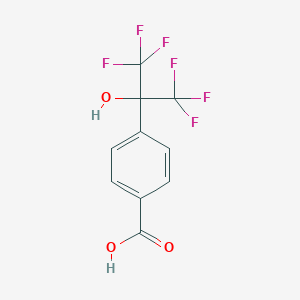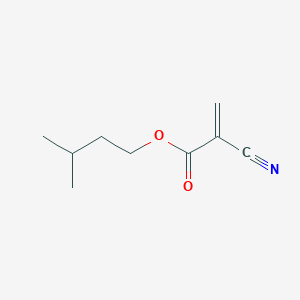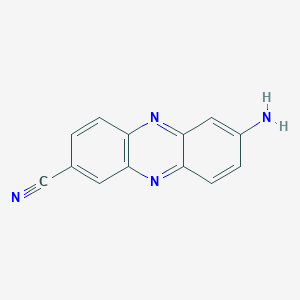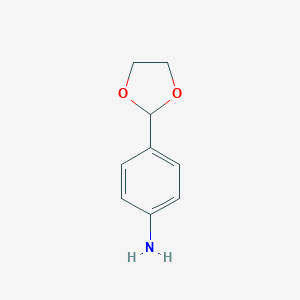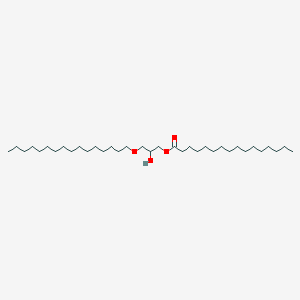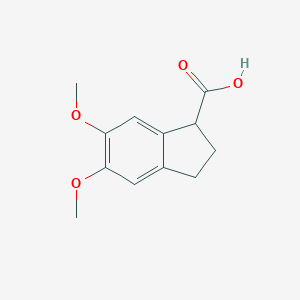
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid (DDIC) is a synthetic organic compound that belongs to the class of indene carboxylic acid derivatives. DDIC has been synthesized and studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. In
Mechanism Of Action
The mechanism of action of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves the inhibition of cholinesterases, acetylcholinesterases, and butyrylcholinesterases. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as acetylcholine. This leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
Biochemical And Physiological Effects
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to have inhibitory effects on cholinesterases, acetylcholinesterases, and butyrylcholinesterases, leading to increased levels of neurotransmitters in the brain. This can have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has also been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit a variety of enzymes involved in the breakdown of neurotransmitters. However, 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for further research on 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid, as well as the optimization of its chemical properties for use in scientific research. Another area of research could focus on the development of new therapeutic applications for 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid, particularly in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential toxicity and safety of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid at various concentrations, in order to ensure its safe use in scientific research.
Synthesis Methods
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with methoxyamine hydrochloride in the presence of a base, followed by the reaction with dimethyl sulfate and sodium hydroxide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to have inhibitory effects on a variety of enzymes, including cholinesterases, acetylcholinesterases, and butyrylcholinesterases. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
19156-11-7 |
|---|---|
Product Name |
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-7-3-4-8(12(13)14)9(7)6-11(10)16-2/h5-6,8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
SRMCSVPXTIJOBW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(CCC2=C1)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)C(=O)O)OC |
synonyms |
1H-Indene-1-carboxylic acid, 2,3-dihydro-5,6-dimethoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



